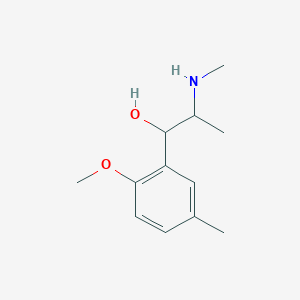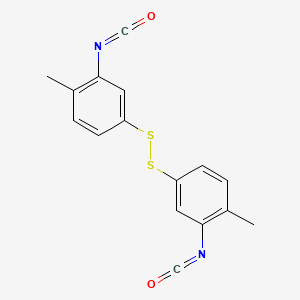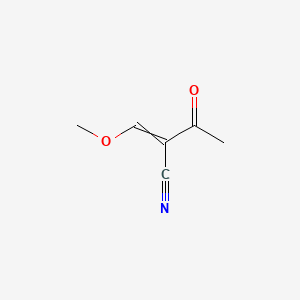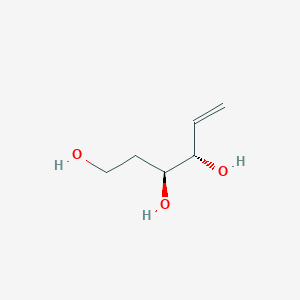![molecular formula C9H14N2 B12521561 4-[(2R)-2-Aminopropyl]aniline CAS No. 736081-33-7](/img/structure/B12521561.png)
4-[(2R)-2-Aminopropyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2R)-2-Aminopropyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group and a 2-aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-2-Aminopropyl]aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group on a nitrobenzene derivative can be reduced using reagents such as zinc, tin, or iron in the presence of hydrochloric acid . Another method involves nucleophilic aromatic substitution, where an aryl halide is converted to an aniline derivative using sodium amide in ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction of nitro compounds. The process may include catalytic hydrogenation using palladium on activated carbon as a catalyst. This method is preferred for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2R)-2-Aminopropyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include zinc, tin, or iron with hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2R)-2-Aminopropyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2R)-2-Aminopropyl]aniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The benzene ring can undergo π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
4-[(2R)-2-Aminopropyl]aniline is unique due to the presence of the 2-aminopropyl group, which imparts additional steric and electronic properties. This makes it more versatile in chemical reactions and potentially more active in biological systems compared to simpler aniline derivatives .
Properties
CAS No. |
736081-33-7 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-[(2R)-2-aminopropyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3/t7-/m1/s1 |
InChI Key |
UXAZIFYAGDKABZ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)N)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)




![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)







